[4,4'-Bipyridine]-3,3'-diamine
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Overview
Description
[4,4’-Bipyridine]-3,3’-diamine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-3,3’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method involves the homocoupling of halopyridines in the presence of copper.
Wurtz Coupling: This method involves the reaction of halopyridines with sodium metal.
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-3,3’-diamine often employs large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyridine]-3,3’-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
[4,4’-Bipyridine]-3,3’-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-3,3’-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with different spatial arrangement of nitrogen atoms.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-diamine but with different substitution pattern.
4,4’-Bipyridine: The parent compound of [4,4’-Bipyridine]-3,3’-diamine.
Uniqueness
[4,4’-Bipyridine]-3,3’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(3-aminopyridin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H,11-12H2 |
InChI Key |
FCOWDEJLYZAJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)N)N |
Origin of Product |
United States |
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